molecular formula C12H14N4O4 B300290 ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate

ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate

カタログ番号 B300290
分子量: 278.26 g/mol
InChIキー: QMSATONPBOHPKI-GDNBJRDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate, also known as EDC, is a chemical compound that has shown potential in scientific research applications. It is a pyrazine derivative and has been synthesized using various methods.

作用機序

Ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate is believed to exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. It has also been shown to induce apoptosis in cancer cells and inhibit the activation of fibroblasts.
Biochemical and Physiological Effects:
ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been shown to prevent fibrosis in various organs, including the liver and lungs.

実験室実験の利点と制限

One advantage of using ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate in lab experiments is its potential as a multi-targeted agent, meaning it can target multiple pathways involved in disease progression. However, one limitation is the lack of studies on its toxicity and pharmacokinetics, which may limit its potential use in clinical settings.

将来の方向性

For ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate research include further studies on its toxicity and pharmacokinetics, as well as its potential use in combination with other agents for enhanced therapeutic effects. Additionally, studies on the use of ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate in various disease models, including cancer, inflammation, and fibrosis, are warranted.

合成法

Ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate can be synthesized using various methods, including the reaction of 2,3-dihydrofuran with ethyl cyanoacetate to form ethyl 5-(1,3-dioxolan-2-yl)-2-methyl-3-oxopent-4-enoate. The resulting compound can be further reacted with hydrazine hydrate to form ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate. Another method involves the reaction of ethyl cyanoacetate with 2,3-dihydrofuran in the presence of a base to form ethyl 5-(1,3-dioxolan-2-yl)-2-methyl-3-oxopent-4-enoate, which can then be reacted with hydrazine hydrate to form ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate.

科学的研究の応用

Ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate has been studied for its potential use in various scientific research applications, including as an antitumor agent, an anti-inflammatory agent, and an anti-fibrotic agent. Studies have shown that ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate can inhibit the growth of cancer cells, reduce inflammation, and prevent fibrosis in various organs.

特性

製品名

ethyl 3-cyano-5-(1,3-dioxolan-2-yl)-1-methyl-2(1H)-pyrazinylidenecarbamate

分子式

C12H14N4O4

分子量

278.26 g/mol

IUPAC名

ethyl (NZ)-N-[3-cyano-5-(1,3-dioxolan-2-yl)-1-methylpyrazin-2-ylidene]carbamate

InChI

InChI=1S/C12H14N4O4/c1-3-18-12(17)15-10-8(6-13)14-9(7-16(10)2)11-19-4-5-20-11/h7,11H,3-5H2,1-2H3/b15-10-

InChIキー

QMSATONPBOHPKI-GDNBJRDFSA-N

異性体SMILES

CCOC(=O)/N=C\1/C(=NC(=CN1C)C2OCCO2)C#N

SMILES

CCOC(=O)N=C1C(=NC(=CN1C)C2OCCO2)C#N

正規SMILES

CCOC(=O)N=C1C(=NC(=CN1C)C2OCCO2)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。